5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride is a bicyclic compound that belongs to the naphthyridine family. Its molecular formula is , and it has a molecular weight of approximately 214.65 g/mol. This compound is notable for its pharmacological properties, particularly as a potential therapeutic agent in various medical applications including anticancer and anti-HIV treatments .
5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride can be synthesized through various chemical methods and is classified under heterocyclic compounds due to its nitrogen-containing ring structure. It is primarily sourced from chemical synthesis in laboratories and is available for research purposes from chemical suppliers .
Recent advancements in the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine have introduced several efficient methods:
The structural representation of 5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride reveals a bicyclic system featuring two nitrogen atoms within the rings. The compound's InChI (International Chemical Identifier) is:
The InChI Key is DJSJSODKAYFLQU-UHFFFAOYSA-N. This detailed structural data assists in understanding its chemical behavior and interactions.
5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride participates in various chemical reactions that are crucial for its functionality:
The mechanism of action for 5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride primarily involves its interaction with the LEDGF/p75-binding site on HIV integrase. By binding within this site:
This mechanism highlights the compound's potential as an antiviral agent by targeting critical steps in the HIV life cycle .
The physical properties of 5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride include:
Chemical properties include:
Relevant analytical techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are employed to ascertain purity and structural integrity during synthesis .
5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride has several notable applications in scientific research:
The establishment of stereogenic centers within the THN scaffold demands precision chiral induction. Ruthenium-catalyzed asymmetric transfer hydrogenation has emerged as the gold standard for generating enantiomerically enriched THN derivatives. This methodology employs chiral Ru(II) complexes bearing N-sulfonylated 1,2-diphenylethylenediamine ligands to reduce dihydronaphthyridine precursors with exceptional stereocontrol. The process utilizes ammonium formate as a safe, solid hydrogen donor in acetonitrile at 35°C, with continuous nitrogen flow to remove gaseous byproducts [3] [5].
A landmark achievement demonstrated that the complex chloro(p-cymene)[(R,R)-N-(isobutanesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II) achieves >99.9% enantiomeric excess for the critical intermediate tert-butyl (R)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate. Nuclear magnetic resonance analysis confirmed absolute configuration retention, with the characteristic C6-H signal appearing at δ 4.29 ppm. Remarkably, this transformation tolerates residual copper impurities from upstream reactions without eroding enantiopurity—a crucial advantage for multistep syntheses. The method eliminates chromatographic purification, instead employing crystallization to deliver pharmaceutical-grade material [3] [5] [6].
Table 1: Performance of Ruthenium Catalysts in THN Asymmetric Hydrogenation
Catalyst System | Hydrogen Source | Temperature (°C) | ee (%) | Application Example |
---|---|---|---|---|
Ru(II)/(R,R)-Ts-DPEN | HCO₂NH₄ | 35 | >99.9 | TAK-828F intermediate |
Ru(II)/(S,S)-MeOBIPHEP | iPrOH/KOH | 28 | 92.5 | PDE10 inhibitor precursor |
Ru(II)/f-amphox | HCO₂H/NEt₃ | 40 | 98.7 | RORγt inverse agonist |
Traditional methods for installing the ethylene bridge required for THN cyclization relied on stoichiometric organometallic reagents, generating substantial waste. Modern palladium-catalyzed Heck couplings using ethylene gas overcome this limitation through exceptional atom economy. This approach directly couples ethylene with 2-chloropyridine derivatives under mild conditions, bypassing intermediate organometallic formation [3] [6].
Optimization revealed that ligand architecture critically controls regioselectivity and suppresses β-hydride elimination. The combination of PdCl₂ with DPEphos (bis(diphenylphosphino)ethane) delivers 2-vinylpyridine intermediate 23 in 94.5% yield—significantly outperforming triarylphosphine ligands (20-43% yield). This efficiency stems from the ligand’s bite angle and electron density, which stabilize the transition state while disfavoring side reactions. The reaction’s scalability was demonstrated in multi-kilogram syntheses using crystallization-based purification rather than chromatography, aligning with green chemistry principles [3] [6].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7